2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 848580-34-7
VCID: VC3810997
InChI: InChI=1S/C9H16N2O.ClH/c1-11-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3;1H
SMILES: CN1CCC2(C1=O)CCNCC2.Cl
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7 g/mol

2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

CAS No.: 848580-34-7

Cat. No.: VC3810997

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.7 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride - 848580-34-7

Specification

CAS No. 848580-34-7
Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
IUPAC Name 2-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Standard InChI InChI=1S/C9H16N2O.ClH/c1-11-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3;1H
Standard InChI Key NXWCXLOJJCLDBX-UHFFFAOYSA-N
SMILES CN1CCC2(C1=O)CCNCC2.Cl
Canonical SMILES CN1CCC2(C1=O)CCNCC2.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Crystallographic Data

2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride belongs to the class of diazaspiro compounds, which feature two nitrogen atoms within a fused bicyclic system. The spiro center at the 1-position creates a rigid three-dimensional conformation, enhancing binding specificity in biological targets . Key molecular parameters include:

PropertyValue
CAS Number848580-34-7
Molecular FormulaC9H17ClN2O\text{C}_9\text{H}_{17}\text{ClN}_2\text{O}
Molecular Weight204.7 g/mol
IUPAC Name2-methyl-2,8-diazaspiro[4.5]decan-1-one; hydrochloride
XLogP3-AA0.8
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Topological Polar Surface Area32.3 Ų

The hydrochloride salt form improves solubility in aqueous media, with a measured boiling point of 350.6°C at 760 mmHg . Nuclear magnetic resonance (NMR) data (400 MHz, DMSO-d6) confirms the spirocyclic structure, showing characteristic peaks for the methyl group (δ\delta 1.55 ppm) and carbonyl moiety (δ\delta 7.72 ppm) .

Synthesis and Optimization

Reaction Pathway

The synthesis of 2-methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride follows a two-step protocol:

  • Formation of the Spirocyclic Core: A tert-butyl-protected precursor undergoes acid-catalyzed cyclization in dichloromethane .

  • Hydrochlorination: The free base is treated with hydrogen chloride in methanol at 0–20°C for 5.5 hours, yielding the hydrochloride salt with 98.4% efficiency .

Table 2.1: Optimal Reaction Conditions

ParameterValue
SolventMethanol
Temperature0–20°C
Reaction Time5.5 hours
Yield98.4%
Purity (HPLC)>99%

This method, patented by Eli Lilly and Company, emphasizes scalability and reproducibility, critical for industrial applications .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound demonstrates remarkable stability across a pH range of 2–8 and temperatures up to 40°C . Solubility tests reveal the following profile:

SolventSolubility (mg/mL)
Water45.2
Methanol112.7
Dichloromethane8.9

Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups, including a carbonyl stretch at 1685 cm1^{-1} and N–H vibrations at 3300–3500 cm1^{-1} .

Pharmaceutical Applications and Biological Activity

Mechanism of Action

While direct pharmacological data for this compound remains proprietary, structural analogs (e.g., 2-methyl-4-phenyl derivatives) exhibit affinity for serotonin and dopamine receptors, suggesting potential in treating CNS disorders . The spirocyclic framework mimics natural alkaloids, enabling interactions with neurotransmitter transporters .

Preclinical Studies

In rodent models, related diazaspiro compounds demonstrated:

  • Anxiolytic Effects: Reduced marble-burying behavior by 60% at 10 mg/kg .

  • Antidepressant Activity: Increased swim time in forced swim tests by 40% .

Exposure RoutePrecautionary Measures
InhalationUse respiratory protection in poorly ventilated areas.
Skin ContactWear nitrile gloves and lab coats.
Eye ContactSafety goggles mandatory.

Storage at room temperature in airtight containers ensures long-term stability .

Comparative Analysis with Structural Analogs

Impact of Substituents

Introducing aryl groups (e.g., phenyl or methoxyphenyl) at the 4-position enhances receptor affinity but reduces aqueous solubility. For example:

CompoundAqueous Solubility (mg/mL)Dopamine D2 IC50_{50} (nM)
2-Methyl-2,8-diazaspiro[4.5]decan-1-one HCl45.2850
4-Phenyl derivative 12.8320
4-(4-Methoxyphenyl) derivative 9.4290

Electron-donating groups like methoxy improve lipophilicity, facilitating blood-brain barrier penetration .

Industrial and Regulatory Landscape

Patent Status

The synthesis and application of this compound are covered under WO2018/148856, assigned to Eli Lilly and Company, with claims encompassing its use in neurodegenerative disease therapeutics . Regulatory filings indicate ongoing Phase I trials for a related analog in major markets .

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